molecular formula C16H24N2OS2 B4966151 [2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate

[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate

Cat. No.: B4966151
M. Wt: 324.5 g/mol
InChI Key: HUTKROQRGBSQKN-UHFFFAOYSA-N
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Description

[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamodithioate group and an aniline derivative. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate typically involves multiple steps, starting with the preparation of the aniline derivative. The aniline derivative is then reacted with diethylcarbamodithioic acid under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts such as palladium or iron complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient production of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates. The use of packed-bed reactors and response surface methodology can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve moderate temperatures (50-100°C) and the use of solvents such as ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical and industrial applications .

Mechanism of Action

The mechanism of action of [2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is facilitated by the presence of the carbamodithioate group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site .

Properties

IUPAC Name

[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS2/c1-5-18(6-2)16(20)21-11-15(19)17-14-9-7-13(8-10-14)12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKROQRGBSQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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